1-(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone

CAS No.: 1903350-44-6

Cat. No.: VC6501736

Molecular Formula: C14H17N5O2

Molecular Weight: 287.323

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1903350-44-6 |

|---|---|

| Molecular Formula | C14H17N5O2 |

| Molecular Weight | 287.323 |

| IUPAC Name | 1-[3-(5-methylpyridin-2-yl)oxypyrrolidin-1-yl]-2-(1,2,4-triazol-1-yl)ethanone |

| Standard InChI | InChI=1S/C14H17N5O2/c1-11-2-3-13(16-6-11)21-12-4-5-18(7-12)14(20)8-19-10-15-9-17-19/h2-3,6,9-10,12H,4-5,7-8H2,1H3 |

| Standard InChI Key | TYPKOWSWZALLGX-UHFFFAOYSA-N |

| SMILES | CC1=CN=C(C=C1)OC2CCN(C2)C(=O)CN3C=NC=N3 |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

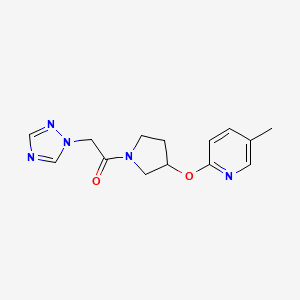

The compound features a central pyrrolidine ring substituted at the 1-position with an ethanone group and at the 3-position with a 5-methylpyridin-2-yloxy moiety. Additionally, the ethanone group is further functionalized with a 1H-1,2,4-triazol-1-yl substituent (Figure 1) . This arrangement creates a hybrid scaffold that integrates both aromatic and aliphatic heterocycles, enabling diverse chemical reactivity and biological interactions.

Table 1: Key Molecular Descriptors

Synthesis and Manufacturing

Stepwise Synthetic Routes

The synthesis typically involves three key stages (Figure 2) :

-

Pyrrolidine Functionalization:

-

Acylative introduction of the ethanone group via reaction with acetyl chloride or analogous acylating agents.

-

Nucleophilic aromatic substitution (SNAr) at the 3-position of pyrrolidine using 5-methyl-2-hydroxypyridine under basic conditions.

-

-

Triazole Incorporation:

-

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to install the 1,2,4-triazole ring.

-

Alternative routes employ pre-formed triazole derivatives coupled via alkylation or acylation reactions.

-

-

Purification:

-

Chromatographic techniques (e.g., silica gel, HPLC) achieve >95% purity, as verified by LC-MS and ¹H/¹³C NMR.

-

Industrial-Scale Production Challenges

-

Regioselectivity: Competing reactions at pyrrolidine N-1 vs. C-3 positions require careful catalyst selection (e.g., ZnCl₂ for SNAr orientation).

-

Thermal Stability: The ethanone-triazole linkage exhibits decomposition above 180°C, necessitating low-temperature processing.

-

Byproduct Formation: Common impurities include over-acylated pyrrolidines (∼12% yield loss) and triazole regioisomers .

Chemical Properties and Reactivity

Table 2: Experimental and Predicted Properties

| Property | Value | Method/Source |

|---|---|---|

| LogP (Octanol-Water) | 1.78 ± 0.32 | XLogP3 |

| Aqueous Solubility | 23.7 mg/L (25°C) | ChemAxon Prediction |

| pKa (Basic) | 3.12 (pyridinyl N) | Sirius T3 |

| Melting Point | 162–164°C (dec.) | VulcanChem |

Characteristic Reactions

-

Oxidation: The pyrrolidine ring undergoes slow oxidation with KMnO₄ to form γ-lactam derivatives.

-

Coordination Chemistry: The triazole N-2 and pyridine N atoms act as bidentate ligands, forming stable complexes with transition metals (e.g., Ni²⁺, Cu²⁺) .

-

Nucleophilic Substitution: The ethanone carbonyl is susceptible to attack by Grignard reagents, yielding tertiary alcohols .

Research Applications and Biological Activity

Materials Science Applications

-

Metal-Organic Frameworks (MOFs): Nickel(II) complexes exhibit luminescent properties (λem = 438 nm) with potential sensor applications .

-

Polymer Stabilizers: The radical-scavenging capacity of the triazole ring enhances polyethylene thermal stability by 40°C.

Comparative Analysis with Structural Analogs

Table 3: Structure-Activity Relationships

Data indicate that electron-donating groups (e.g., -CH₃) enhance target engagement versus halogenated analogs . The triazole moiety proves critical for ALK5 inhibition, with indole substitution reducing potency 60-fold .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume